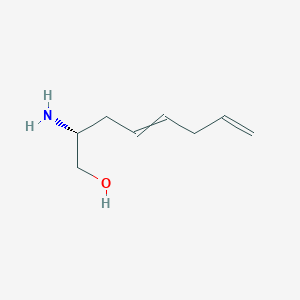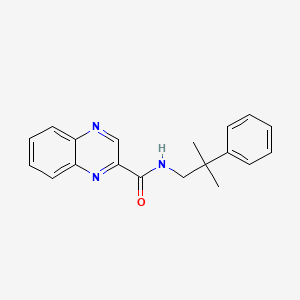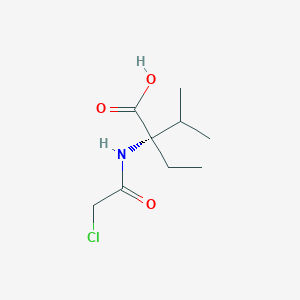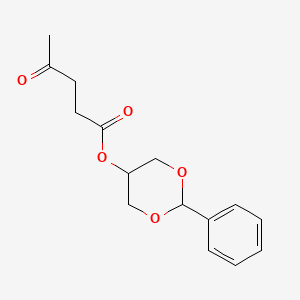
(2R)-2-Aminoocta-4,7-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Aminoocta-4,7-dien-1-ol is an organic compound with a unique structure characterized by an amino group attached to the second carbon of an octadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Aminoocta-4,7-dien-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as an octadienone, using a chiral catalyst. The reaction conditions typically include a solvent like ethanol or methanol, and the process is carried out at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Aminoocta-4,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-Aminoocta-4,7-dien-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-Aminoocta-4,7-dien-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the diene structure allows for π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Aminoocta-4,7-dien-1-ol can be compared with other amino alcohols such as (2R)-2-Aminooctanol and (2R)-2-Aminoocta-4-en-1-ol.
- These compounds share similar structural features but differ in the degree of unsaturation and the position of double bonds.
Uniqueness
The uniqueness of this compound lies in its specific diene structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise control over molecular interactions and reactivity.
Properties
CAS No. |
857906-87-7 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(2R)-2-aminoocta-4,7-dien-1-ol |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-6-8(9)7-10/h2,4-5,8,10H,1,3,6-7,9H2/t8-/m1/s1 |
InChI Key |
IWZUWKTVSCPKIJ-MRVPVSSYSA-N |
Isomeric SMILES |
C=CCC=CC[C@H](CO)N |
Canonical SMILES |
C=CCC=CCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)


![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)


![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
![2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14188805.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)
![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
